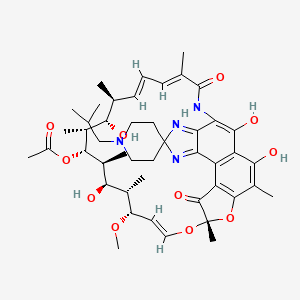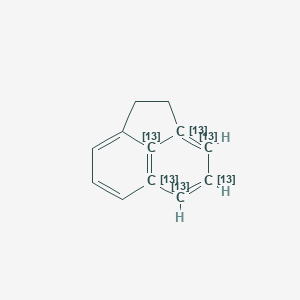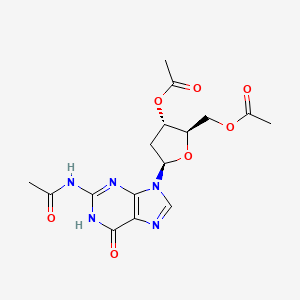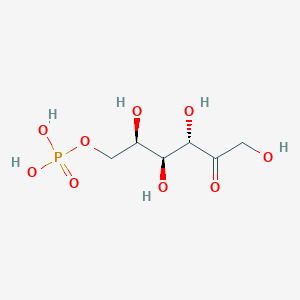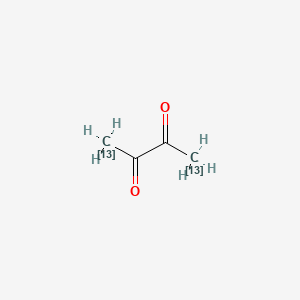
Rifampicin N-4'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Rifampicin N-4'-Oxide synthesis is not directly detailed in the available literature. However, synthesis methods for similar compounds often involve the oxidation of the parent molecule, Rifampicin, under controlled conditions to introduce the N-4' oxide functional group. Techniques such as electrochemical deposition have been used for related compounds, indicating potential pathways for synthesizing Rifampicin N-4'-Oxide through modification of existing protocols (S. Rastgar & S. Shahrokhian, 2014).
Molecular Structure Analysis
The molecular structure of Rifampicin N-4'-Oxide would include an oxidized N-4' position compared to its parent compound. This modification likely influences its binding and interaction with the bacterial RNA polymerase, the target of Rifampicin's antibiotic action. Structural analyses, such as X-ray crystallography or NMR, are essential to understand how this modification affects the drug's mechanism of action (E. Campbell et al., 2001).
Chemical Reactions and Properties
Rifampicin N-4'-Oxide's chemical reactions and properties might differ from those of Rifampicin due to the introduced oxide group. This could affect its solubility, stability, and reactivity. For instance, Rifampicin's electrochemical behavior has been studied, showing specific oxidation and reduction peaks, which could be altered in the N-4' oxide derivative, affecting its electrocatalytic and analytical applications (T. Gan et al., 2015).
Physical Properties Analysis
The physical properties of Rifampicin N-4'-Oxide, such as melting point, solubility, and crystallinity, are crucial for its formulation and therapeutic application. These properties can be significantly influenced by the molecular modification from Rifampicin. Techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are typically employed to characterize these aspects (A. L. Ibiapino et al., 2014).
Scientific Research Applications
Electrochemical Sensing and Analysis
Rifampicin, including its N-4'-Oxide form, has been studied extensively for its electrochemical properties. These properties are utilized in developing sensors for rifampicin detection. For instance, nickel hydroxide nanoparticles and reduced graphene oxide nanosheets have been used for the electrochemical analysis of rifampicin, enhancing the peak currents and providing a pathway for fast electron transfer kinetics (Rastgar & Shahrokhian, 2014). Additionally, research has shown the potential of various nanocomposites, such as carbon nanotubes-iron oxide and silver nanoparticle-anchored 3D reduced graphene oxide, for sensitive electrochemical sensing of rifampicin (Bano et al., 2020); (Zhang et al., 2022).
Pharmacokinetics and Drug Interaction Studies
Studies have been conducted to understand how rifampicin interacts with other drugs and its overall pharmacokinetics. For example, the effect of rifampicin on the pharmacokinetics of roflumilast and its N-oxide form has been a subject of research, showing how rifampicin can alter the effectiveness and metabolism of other drugs (Nassr et al., 2009).
Nanoparticle-Based Drug Delivery Systems
Rifampicin has also been the focus of studies involving nanoparticle-based drug delivery systems. For example, research on rifampicin-loaded N-(2-hydroxypropyl) methylacrylamide-polylactic acid nanopolymer demonstrated its protective effect on macrophages infected with Mycobacterium tuberculosis, indicating a potential for more effective drug delivery mechanisms (Yang et al., 2022).
Nanotechnology in Drug Analysis
Rifampicin's interaction with various nanotechnologies for drug analysis and detection is another area of research. Studies involving magnetic iron oxide nanoparticles and their application in controlled drug delivery and sensing technologies provide insights into innovative methods for drug monitoring and analysis (Kesavan et al., 2018).
Miscellaneous Applications
Other research applications of rifampicin include studies on its immunomodulatory effects, interactions with human lung epithelial cells, and its structural mechanism in inhibiting bacterial RNA polymerase, which contribute to understanding its broader impact beyond its primary use as an antibiotic (Yuhas et al., 2008); (Campbell et al., 2001).
Mechanism of Action
Target of Action
Rifampicin N-4’-Oxide, like its parent compound Rifampicin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription, a crucial process in bacterial replication and survival .
Mode of Action
Rifampicin N-4’-Oxide inhibits bacterial RNA synthesis by forming a stable drug-enzyme complex with RNAP . This interaction blocks RNA transcription, thereby disrupting the bacterial replication process .
Biochemical Pathways
The action of Rifampicin N-4’-Oxide affects several biochemical pathways. It exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNAP . Resistance to rifampicin n-4’-oxide is prevalent, and the mechanisms range from primary target modification and antibiotic inactivation to cytoplasmic exclusion .
Pharmacokinetics
Rifampicin N-4’-Oxide, similar to Rifampicin, is well absorbed orally . Its pharmacokinetics show considerable inter- and intra-individual variability, which could be reduced by administration during fasting . Renal impairment has no influence on its pharmacokinetics when dosed at 600 mg . The maximum (peak) concentration (Cmax) of > 8.2 μg/mL is an independent predictor of sterilizing activity .
Result of Action
The inhibition of RNAP by Rifampicin N-4’-Oxide leads to a suppression of RNA synthesis and cell death . This results in the bactericidal activity of the compound, effectively treating infections caused by susceptible bacteria .
Action Environment
The action of Rifampicin N-4’-Oxide can be influenced by various environmental factors. For instance, the presence of food may delay or slightly reduce the peak absorption of the compound . Furthermore, several factors including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy .
Safety and Hazards
Future Directions
Rifampicin N-4’-Oxide is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . More studies are needed to confirm whether doses achieving exposures higher than the current standard dosage could translate into faster sputum conversion, higher cure rates, lower relapse rates, and less mortality .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Rifampicin N-4'-Oxide involves the oxidation of Rifampicin using an oxidizing agent.", "Starting Materials": [ "Rifampicin", "Oxidizing agent (e.g. m-chloroperoxybenzoic acid)" ], "Reaction": [ "Dissolve Rifampicin in a suitable solvent such as dichloromethane or chloroform.", "Add the oxidizing agent to the solution and stir at room temperature for a period of time.", "Monitor the reaction progress using TLC or HPLC.", "Once the reaction is complete, isolate the product by filtration or chromatography.", "Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
CAS RN |
125833-03-6 |
Molecular Formula |
C₄₃H₅₈N₄O₁₃ |
Molecular Weight |
838.94 |
synonyms |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



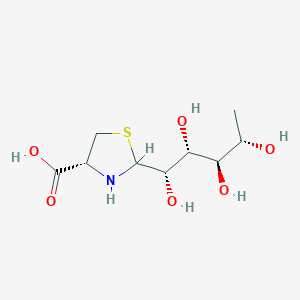
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

